synthesis and characterization of 4-(3-bromophenyl)-1H-pyrazole
synthesis and characterization of 4-(3-bromophenyl)-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-bromophenyl)-1H-pyrazole
Introduction
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their wide-ranging applications in medicinal chemistry and materials science.[1][2][3] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are key pharmacophores found in numerous commercially available drugs, exhibiting activities such as anti-inflammatory, anticancer, and antibacterial properties.[1][4] The functionalization of the pyrazole core, particularly with aryl substituents, allows for the fine-tuning of its steric and electronic properties, making it a versatile scaffold in drug design.
This guide provides a comprehensive technical overview of a specific, valuable derivative: 4-(3-bromophenyl)-1H-pyrazole. We will delve into a field-proven synthetic methodology, the Suzuki-Miyaura cross-coupling reaction, explaining the rationale behind the procedural choices. Furthermore, this document establishes a self-validating framework for the unambiguous characterization of the final compound through a suite of spectroscopic and physical analyses. This content is tailored for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound's synthesis and verification.
Part 1: Synthetic Strategy and Experimental Protocol
The synthesis of 4-arylpyrazoles can be approached through various classical and modern methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines or multicomponent reactions.[1][5] However, for modularity, efficiency, and broad functional group tolerance, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a superior strategy.[6][7][8] This method allows for the direct and high-yielding formation of a C-C bond between a halo-pyrazole and an arylboronic acid.
Chosen Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forging carbon-carbon bonds.[7] We select this route for the synthesis of 4-(3-bromophenyl)-1H-pyrazole by coupling 4-bromopyrazole with 3-bromophenylboronic acid. The choice of this pathway is underpinned by the commercial availability of the starting materials and the reaction's high reliability. The catalytic cycle involves the oxidative addition of a Palladium(0) complex to the 4-bromopyrazole, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7]
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis, from reagent preparation to the isolation of the final, purified product.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 4-(3-bromophenyl)-1H-pyrazole.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of halo-pyrazoles.[8][9]
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Reagent Preparation: In a flame-dried Schlenk flask, combine 4-bromopyrazole (1.0 eq), 3-bromophenylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃) (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water as the solvent. The biphasic system is crucial as it dissolves the organic substrates while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[9]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromopyrazole is consumed (typically 6-12 hours).
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 4-(3-bromophenyl)-1H-pyrazole as a solid.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are critical. The following data represents the expected characterization profile for 4-(3-bromophenyl)-1H-pyrazole.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not specified, but related compounds like 3-(4-bromophenyl)-1H-pyrazole melt at 132-136 °C |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on analysis of the structure and data from analogous compounds.[3][10][11][12]
Table 1: ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃) Causality: The chemical shifts are dictated by the electronic environment. The pyrazole protons (H-3, H-5) are deshielded by the aromatic ring system and adjacent nitrogen atoms. The N-H proton is typically broad due to quadrupole broadening and exchange.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.0 - 12.0 | br s | 1H | N-H |
| ~ 7.85 | s | 2H | H-3, H-5 (pyrazole) |
| ~ 7.70 | t | 1H | H-2' (Ar-H) |
| ~ 7.50 | d | 1H | H-6' (Ar-H) |
| ~ 7.45 | d | 1H | H-4' (Ar-H) |
| ~ 7.30 | t | 1H | H-5' (Ar-H) |
Table 2: ¹³C NMR (Carbon NMR) Data (100 MHz, CDCl₃) Causality: Carbon chemical shifts reflect the hybridization and electronic density. The C-Br carbon is directly influenced by the electronegative bromine atom, and the pyrazole carbons have shifts typical for five-membered heteroaromatic rings.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135.0 | C-3, C-5 (pyrazole) |
| ~ 134.5 | C-1' (Ar-C) |
| ~ 131.0 | C-3' (Ar-CH) |
| ~ 130.5 | C-5' (Ar-CH) |
| ~ 128.0 | C-6' (Ar-CH) |
| ~ 124.0 | C-4' (Ar-CH) |
| ~ 123.0 | C-2' (Ar-C-Br) |
| ~ 115.0 | C-4 (pyrazole) |
Table 3: FTIR (Infrared) Spectroscopy Data Causality: IR spectroscopy probes molecular vibrations. The broad N-H stretch is characteristic of hydrogen bonding. Aromatic C-H and C=C stretches confirm the presence of the aryl and pyrazole rings, while the C-Br bond has a characteristic vibration in the fingerprint region.
| Frequency (cm⁻¹) | Vibration Type | Description |
| 3150 - 3300 | N-H stretch | Broad, indicates hydrogen bonding[3][11] |
| 3050 - 3100 | C-H stretch | Aromatic |
| 1580 - 1610 | C=C / C=N stretch | Aromatic and pyrazole ring[13] |
| ~ 1500 | C=C stretch | Aromatic ring |
| 1000 - 1200 | C-H in-plane bend | Aromatic |
| 600 - 800 | C-Br stretch | Fingerprint region |
Table 4: Mass Spectrometry (MS) Data Causality: Mass spectrometry provides the mass-to-charge ratio. The key diagnostic feature for a monobrominated compound is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which results in two peaks of nearly equal intensity separated by 2 Da.
| m/z | Assignment | Description |
| 222 / 224 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern (approx. 1:1 ratio). |
| 143 | [M - Br]⁺ | Fragment corresponding to the loss of the bromine atom. |
| 116 | [C₇H₆N₂]⁺ | Fragment corresponding to the phenylpyrazole cation. |
Conclusion
This guide has detailed a robust and efficient synthesis of 4-(3-bromophenyl)-1H-pyrazole via a Suzuki-Miyaura cross-coupling reaction, a method chosen for its reliability and modularity. The provided step-by-step protocol offers a clear path for laboratory execution. Furthermore, the comprehensive characterization data, including expected outcomes from NMR, FTIR, and mass spectrometry, establishes a rigorous framework for validating the identity and purity of the synthesized compound. This integrated approach of synthesis and in-depth characterization ensures a high degree of scientific integrity, providing researchers with the necessary tools to confidently produce and verify this valuable chemical entity for applications in drug discovery and materials science.
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Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. Available at: [Link]
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SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES. Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health. Available at: [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
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